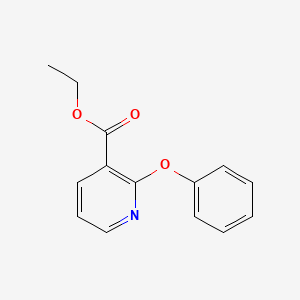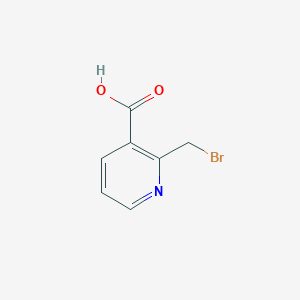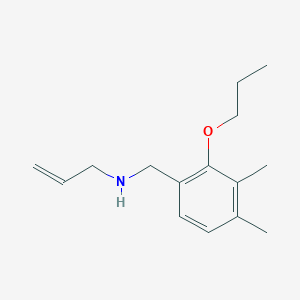
Ethyl 2-phenoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is a derivative of nicotinic acid, where the ethyl ester is bonded to a phenoxy group at the 2-position of the pyridine ring. This compound is primarily used in research and development and is not intended for use in foods, cosmetics, drugs, or consumer products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenoxynicotinate typically involves the esterification of 2-phenoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-phenoxynicotinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 2-phenoxynicotinic acid.
Reduction: 2-phenoxynicotinyl alcohol or amine.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-phenoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and antioxidant applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Ethyl nicotinate: Similar structure but lacks the phenoxy group.
Methyl nicotinate: Similar ester but with a methyl group instead of ethyl.
Phenyl nicotinate: Similar but with a phenyl group instead of phenoxy.
Uniqueness: Ethyl 2-phenoxynicotinate is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific enzymes and receptors, making it a valuable compound in research .
Propiedades
IUPAC Name |
ethyl 2-phenoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIOOCTUGNFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)


![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)




![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)

